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molecular formula C11H13N3O2 B8559529 1-tert-butyl-3-nitro-1H-indazole

1-tert-butyl-3-nitro-1H-indazole

Cat. No. B8559529
M. Wt: 219.24 g/mol
InChI Key: NBCUSICSAQOUQG-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

Cone. H2SO4 (2 mL) was added to a suspension of 3-nitro-1 H-indazole (3.4 g, 21 mmol) in 2-methyl-propan-2-ol (30 mL) and the resulting mixture was heated to 180° C. in a steel bomb. The reaction mixture was cooled to RT and diluted with EtOAc. The organic phase was washed with brine, dried (MgSO4) and concentrated to give 1-tert-butyl-3-nitro-1 H-indazole (3.4 g, 76%). 1H NMR (400 MHz, DMSO-d6): δ 8.18-8.15 (m, 2 H), 7.59-7.49 (m, 2 H), 1.76 (s, 9 H).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[N+:6]([C:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[NH:11][N:10]=1)([O-:8])=[O:7]>CC(O)(C)C.CCOC(C)=O>[C:17]([N:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]([N+:6]([O-:8])=[O:7])=[N:10]1)([CH3:12])([CH3:9])[CH3:16]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
3.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NNC2=CC=CC=C12
Name
Quantity
30 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C2=CC=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 147.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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